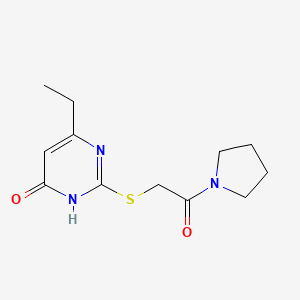

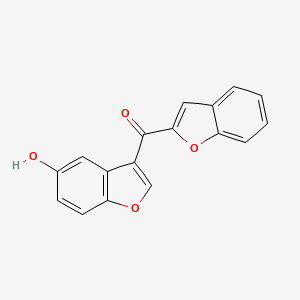

![molecular formula C23H22FN5O2 B2697383 2-(1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]吡啶嗪-6(7H)-基)-N-甲基-N-苯乙酰胺 CAS No. 946332-36-1](/img/structure/B2697383.png)

2-(1-(4-氟苯基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]吡啶嗪-6(7H)-基)-N-甲基-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide” is a derivative of pyridazine . Pyridazine and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They are present in some commercially available drugs and agrochemicals .

Synthesis Analysis

The synthesis of pyridazine derivatives has been a focus in medicinal chemistry and many drug discovery programs utilize a pyridazine as a core scaffold . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Chemical Reactions Analysis

Pyridazine based systems have been shown to have numerous practical applications . A series of 6-benzoxacinyl pyradazin-3-ones was tested for inhibition of cardiac phosphodiestrase-III (PDE-III) fraction in vitro and for the inotropic activity in vivo .Physical and Chemical Properties Analysis

The physiochemical properties of a new pyridazin-3(2H)-one derivative were scrutinized via density functional theory (DFT) and molecular docking analysis . The compound was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .科学研究应用

药物应用的发现和合成

由于其显著的药用潜力,研究人员一直致力于新型吡唑及其相关化合物的合成和发现。例如,Thangarasu 等人(2019 年)讨论了具有良好生物学特性的新型吡唑衍生物的合成,包括抗氧化、抗乳腺癌和抗炎活性。这些化合物显示出对 COX-2 的出色抑制和 HRBC 膜稳定特性,突出了它们作为未来抗炎药的潜力 (Thangarasu、Manikandan 和 Thamaraiselvi,2019 年)。

抗癌活性

Hammam 等人(2005 年)研究的具有氟取代基的新型化合物在低浓度下对肺癌、乳腺癌和中枢神经系统癌细胞系表现出显着的抗癌活性。这项研究强调了氟取代化合物在癌症治疗中的潜力 (Hammam、El-Salam、Mohamed 和 Hafez,2005 年)。

分子对接和抗菌评价

Punia 等人(2021 年)合成了吡唑-咪唑-三唑杂化物并评价了它们的抗菌活性。特别是化合物 6m,对黑曲霉表现出出色的效力,甚至超过了参考药物氟康唑。分子对接研究进一步确定了活性最高的化合物的结合构象,表明它们作为抗菌剂的潜力 (Punia、Verma、Kumar、Kumar 和 Deswal,2021 年)。

神经退行性疾病的酶抑制

正如 Kunitomo 等人(2014 年)所描述的,一系列新型基于哒嗪酮的 PDE10A 抑制剂,包括具有有效抑制活性、对其他 PDEs 具有出色选择性和良好药代动力学的化合物。这些化合物,尤其是 ITI-214,正在评估治疗与精神分裂症和阿尔茨海默病相关的认知缺陷,因为它们具有较高的脑渗透性和提高纹状体 cAMP 和 cGMP 水平的功效 (Kunitomo 等人,2014 年)。

作用机制

Target of Action

The primary target of the compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway . It is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound interacts with RIPK1, inhibiting its activity . This interaction results in the blocking of the necroptosis signaling pathway . The compound has shown favorable RIPK1 kinase inhibition activity, with a high RIPK1 binding affinity .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . This results in the blocking of downstream effects of the pathway, including the phosphorylation of the RIPK1/RIPK3/MLKL pathway .

Pharmacokinetics

The compound displays acceptable pharmacokinetic characteristics . In liver microsomal assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 min, respectively . The compound also has an oral bioavailability of 59.55% .

Result of Action

The molecular and cellular effects of the compound’s action include the efficient blocking of TNFα-induced necroptosis in both human and murine cells . This results in the inhibition of the RIPK1/RIPK3/MLKL pathway .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the performance of inhibition improved with the amount of the compound but reduced somewhat with temperature . The compound is chemisorbed on the surface following the Langmuir adsorption model . The adsorbed compound coating enhances the hydrophobicity of the surface .

未来方向

属性

IUPAC Name |

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN5O2/c1-15(2)21-19-13-25-29(18-11-9-16(24)10-12-18)22(19)23(31)28(26-21)14-20(30)27(3)17-7-5-4-6-8-17/h4-13,15H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWTWTSVZZXUJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({1-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)amine dihydrochloride](/img/structure/B2697304.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2697306.png)

![3-{[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine](/img/structure/B2697307.png)

![2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2697313.png)

![N-(3-cyanothiolan-3-yl)-4-fluoro-3-[(methylsulfanyl)methyl]benzamide](/img/structure/B2697315.png)

![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(4-{[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2697323.png)